molecular formula C23H20N2O5 B2850315 (Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1105205-94-4

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2850315
CAS No.: 1105205-94-4
M. Wt: 404.422
InChI Key: ZDDNORBVUHVWMI-NTMALXAHSA-N
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Description

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran moiety, an isoxazole ring, and a dimethoxyphenyl group, making it a subject of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-halobenzofurans with appropriate nucleophiles under basic conditions. The isoxazole ring can be introduced through a [3+2] cycloaddition reaction involving nitrile oxides and alkynes. The acrylamide group is then added through a reaction with an acryloyl chloride derivative.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran and isoxazole rings can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed to modify the functional groups, using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the halogenated positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzofurans or isoxazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The benzofuran and isoxazole rings may play a role in binding to enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds might include other benzofuran derivatives or isoxazole-containing molecules. the presence of the dimethoxyphenyl group and the specific arrangement of the rings make this compound distinct. Some similar compounds include:

  • Benzofuran derivatives: : Used in various biological and pharmaceutical applications.

  • Isoxazole derivatives: : Known for their antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

(Z)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-19-9-7-15(11-20(19)28-2)8-10-23(26)24-14-17-13-22(30-25-17)21-12-16-5-3-4-6-18(16)29-21/h3-13H,14H2,1-2H3,(H,24,26)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDNORBVUHVWMI-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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